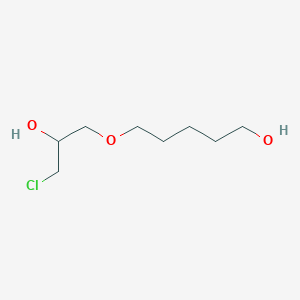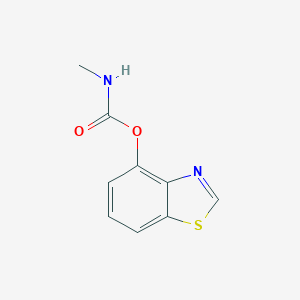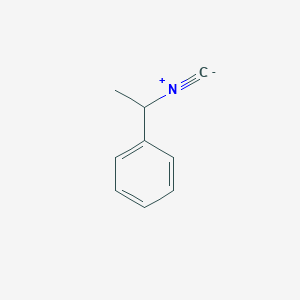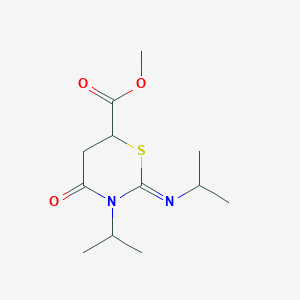
Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazinane derivative that has been synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by disrupting the cell membrane of microorganisms. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemische Und Physiologische Effekte
Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. It has also been found to exhibit significant anticancer activity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate in lab experiments is its broad-spectrum antimicrobial and antifungal activities. It has also been found to exhibit significant anticancer activity, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and dosage control.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate. One potential direction is the development of new antimicrobial and antifungal drugs based on this compound. Another potential direction is the development of new anticancer drugs that target specific cancer cell lines. Additionally, the use of this compound as a fluorescent probe for the detection and imaging of metal ions could also be further explored.
Synthesemethoden
The synthesis of Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate involves a multistep process that starts with the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of acetic anhydride. This reaction yields 2-(2-oxo-2-(2-oxo-2-phenylethyl)ethylamino)benzothiazole, which is further reacted with methyl chloroformate to produce Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been found to exhibit significant antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential as a fluorescent probe for the detection and imaging of metal ions.
Eigenschaften
CAS-Nummer |
16238-43-0 |
|---|---|
Produktname |
Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate |
Molekularformel |
C12H20N2O3S |
Molekulargewicht |
272.37 g/mol |
IUPAC-Name |
methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate |
InChI |
InChI=1S/C12H20N2O3S/c1-7(2)13-12-14(8(3)4)10(15)6-9(18-12)11(16)17-5/h7-9H,6H2,1-5H3 |
InChI-Schlüssel |
SHEQKUOGXMANDG-UHFFFAOYSA-N |
SMILES |
CC(C)N=C1N(C(=O)CC(S1)C(=O)OC)C(C)C |
Kanonische SMILES |
CC(C)N=C1N(C(=O)CC(S1)C(=O)OC)C(C)C |
Synonyme |
Tetrahydro-3-isopropyl-2-(isopropylimino)-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



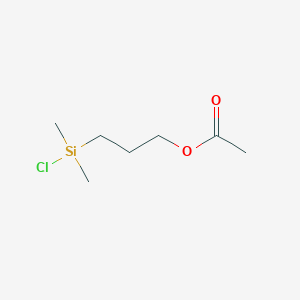
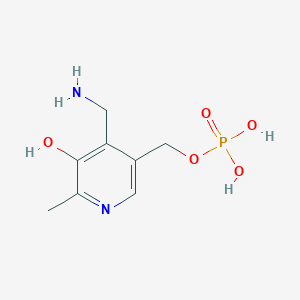

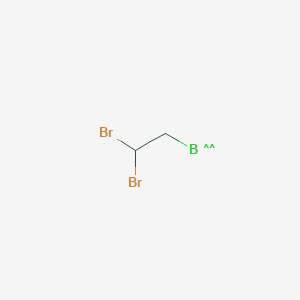

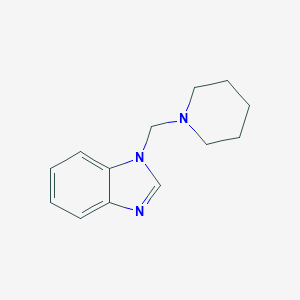

![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)
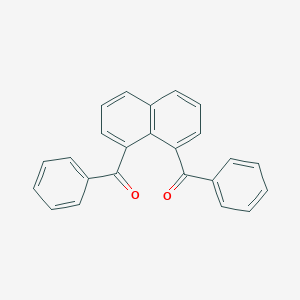
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
